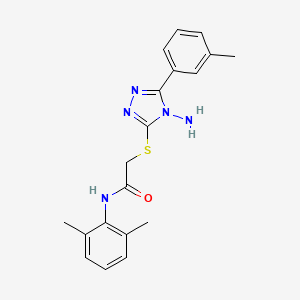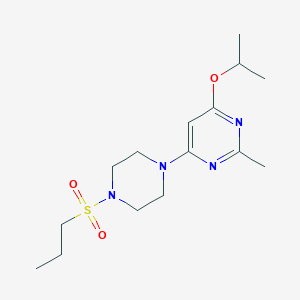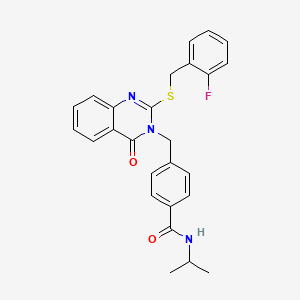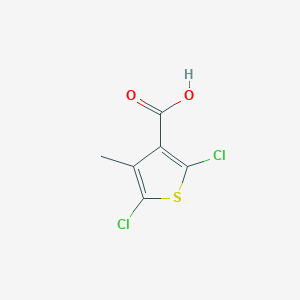![molecular formula C15H12N2O2 B3008243 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid CAS No. 1020968-56-2](/img/structure/B3008243.png)
1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of indole derivatives, including those related to 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid, has been explored through various methods. One approach involves a copper-mediated radical oxidative annulation of 2-(pyridin-2-yl)acetate derivatives with α,β-unsaturated carboxylic acids, providing a new strategy for the synthesis of indolizines with a broad substrate scope and good functional group tolerance . Another method includes the synthesis of 1H-indole-3-carboxylic acid pyridine-3-ylamides, which have shown high affinity and selectivity for the 5-HT2C receptor, indicating the potential for therapeutic applications . Additionally, the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H(substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives has been achieved through Japp-Klingemann and Fischer indole cyclization reactions, further expanding the range of indole-based compounds .
Molecular Structure Analysis
The molecular structure of indole derivatives has been extensively studied. For instance, the crystal and molecular structure of a cycloplatinated 1H-indole-1-methyl-2-(2′-pyridine) complex has been determined, revealing a metallation to platinum via the C3 carbon of the indole nucleus, which is chelated to the metal via the pyridine nitrogen atom . This study provides insights into the coordination chemistry of indole derivatives. Furthermore, an X-ray study on the interaction between the indole ring and pyridine coenzymes has been conducted, offering a model for tryptophan residues in protein-pyridine coenzyme interactions .
Chemical Reactions Analysis
Indole derivatives participate in various chemical reactions. The cycloplatinated indole complex mentioned earlier reacts with neutral ligands such as CO, Bu t NC, styrene, and phenylacetylene, leading to the replacement of DMSO by these neutral ligands . Additionally, the phenylacetylene derivative reacts with ethanol to yield a carbene complex, with its X-ray structure determined . These reactions demonstrate the reactivity and versatility of indole derivatives in forming new compounds with potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure and substituents. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles . These scaffolds can be used to further explore the chemical properties of indole-related compounds. The antitumor activity of certain indole derivatives has also been investigated, with some compounds showing promising results in vitro and in vivo, highlighting the importance of understanding their chemical properties for therapeutic applications .
科学的研究の応用
Synthesis and Structure-Activity Relationship
1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid and its derivatives have been synthesized and studied for their structure-activity relationships. These compounds are found to have high affinity and selectivity for certain receptors, like the 5-HT(2C) receptor, which is significant in the field of medicinal chemistry (Park et al., 2008).
Synthesis and Crystal Structure
Research has been conducted on the synthesis and crystal structure of related pyrazole derivatives of this compound. These studies are crucial for understanding the molecular structure and potential applications of these compounds in various fields, including pharmaceuticals (Shen et al., 2012).
Application in Catalysis
The compound and its derivatives have been used in synthesizing novel catalysts. For example, palladacycles with an indole core have been designed and found effective in catalysis, highlighting the versatility of this chemical in synthetic chemistry applications (Singh et al., 2017).
Potential Antiallergic Agents
In the search for novel antiallergic compounds, derivatives of this compound have been synthesized and evaluated. These studies are essential in the development of new therapeutic agents for allergies (Menciu et al., 1999).
Synthesis and Antiviral Activity
This compound has also been involved in the synthesis of derivatives with potential antiviral properties. Studies on these derivatives provide insights into their effectiveness against viruses such as hepatitis C and influenza, contributing to the field of antiviral drug development (Ivachtchenko et al., 2015).
Anticancer Activity
Derivatives of this compound have been studied for their anticancer activity. Such research is crucial in identifying new therapeutic agents for treating various forms of cancer (Kumar et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The interaction often involves binding to the target receptor, which can trigger a series of biochemical reactions within the cell.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Result of Action
Indole derivatives are known to exhibit various biological activities, which suggest that they can induce significant molecular and cellular effects .
特性
IUPAC Name |
1-(pyridin-4-ylmethyl)indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)14-9-12-3-1-2-4-13(12)17(14)10-11-5-7-16-8-6-11/h1-9H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJTYOSXCYDMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=CC=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,6-Dichlorophenyl)methyl]-2-methylbenzimidazole](/img/structure/B3008160.png)



![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxamide](/img/structure/B3008165.png)
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)




![N-(2,4-dimethoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B3008178.png)
![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)
